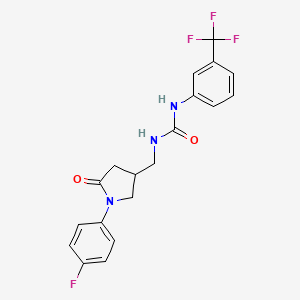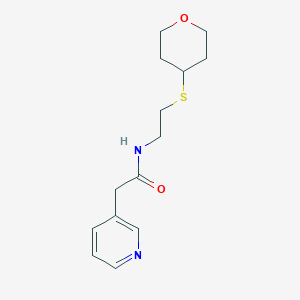
4-Amino-3-methyl-1,3-dihydro-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Amino-3-methyl-1,3-dihydro-2-benzofuran-1-one” is a compound that falls under the category of benzofuran derivatives . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Chemical Reactions Analysis
Benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .Scientific Research Applications
Energetic Material Synthesis
The compound has been used in the synthesis of new energetic materials . Specifically, it has been incorporated into polyvalent ionic energetic salts, which have shown excellent performance and reliable safety . The compound’s multiple modification sites allow it to be chemically modified with different groups, enhancing the physical and chemical properties of the resulting ionic salts .
Antimicrobial Agents
Benzofuran derivatives, including “4-Amino-3-methyl-1,3-dihydro-2-benzofuran-1-one”, have been identified as promising scaffolds for the development of antimicrobial agents . These compounds have shown potential in the treatment of microbial diseases, and ongoing research aims to fully utilize their therapeutic potential .
Anticancer Activities
Some substituted benzofurans, including “this compound”, have shown significant anticancer activities . For example, one derivative was found to have significant cell growth inhibitory effects on various types of cancer cells .
Herbicidal Applications
Benzofuran derivatives have been found to exhibit herbicidal activities . This makes “this compound” a potential candidate for the development of new herbicides .
Antioxidant Applications
The compound has also been associated with antioxidant activities . This suggests potential applications in the development of antioxidant therapies or supplements .
Anti-inflammatory Applications
Benzofuran derivatives, including “this compound”, have shown anti-inflammatory activities . This opens up potential applications in the treatment of inflammatory diseases .
Antifungal Applications
The compound has shown potential in the development of antifungal agents . Specific substituents on the benzofuran ring can significantly affect the antifungal activity of the resulting compounds .
Anti-rotavirus Applications
Benzofuran derivatives have been associated with anti-rotavirus activities . This suggests that “this compound” could be used in the development of treatments for rotavirus infections .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . This suggests that the compound may interact with its targets through these functional groups, leading to changes in the target’s function or activity.
Biochemical Pathways
These could include pathways involved in cell growth and proliferation (in the case of anti-tumor activity), bacterial growth and replication (in the case of antibacterial activity), oxidative stress response (in the case of anti-oxidative activity), and viral replication (in the case of anti-viral activity) .
Pharmacokinetics
Benzofuran derivatives have been noted for their improved bioavailability, which is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing . This suggests that the compound may have favorable pharmacokinetic properties that enhance its bioavailability.
Result of Action
Based on the known biological activities of benzofuran compounds, it can be inferred that the compound may inhibit cell growth and proliferation (in the case of anti-tumor activity), inhibit bacterial growth and replication (in the case of antibacterial activity), reduce oxidative stress (in the case of anti-oxidative activity), and inhibit viral replication (in the case of anti-viral activity) .
Action Environment
It is generally considered to be air stable . The compound’s activity may also be influenced by factors such as pH, temperature, and the presence of other substances in the environment.
Safety and Hazards
Future Directions
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . There is a need to collect the latest information in this promising area to pave the way for future research . This will help medicinal chemists to develop structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .
properties
IUPAC Name |
4-amino-3-methyl-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-5-8-6(9(11)12-5)3-2-4-7(8)10/h2-5H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLARWMMQYDRQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC=C2N)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

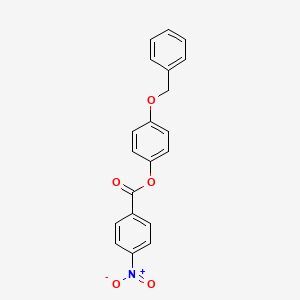
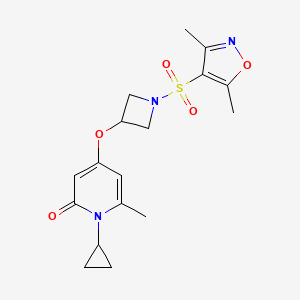
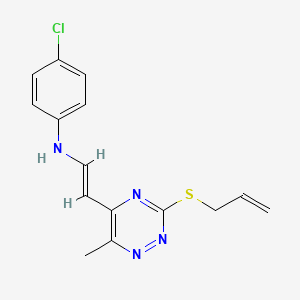
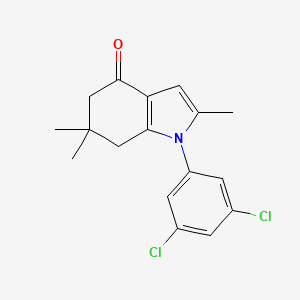

![4-[(4-Phenoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2848380.png)
![4-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2848381.png)
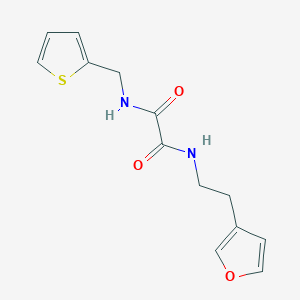
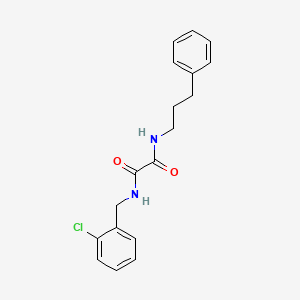
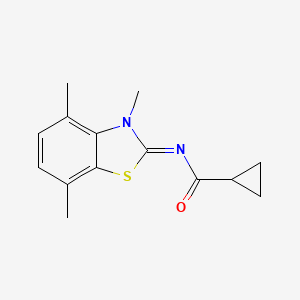
![Tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2848388.png)
![N-Cyclopropyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide](/img/structure/B2848389.png)
